2-(1-Amino-4-methoxycyclohexyl)acetic acid
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Overview
Description
2-(1-Amino-4-methoxycyclohexyl)acetic acid: is an organic compound with the molecular formula C9H17NO3 It is a derivative of cyclohexane, featuring an amino group and a methoxy group attached to the cyclohexyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-4-methoxycyclohexyl)acetic acid can be achieved through several synthetic routes. One common method involves the amination of 4-methoxycyclohexanone followed by the introduction of the acetic acid moiety. The reaction conditions typically involve the use of ammonia or an amine as the nitrogen source and acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The process would be optimized for high yield and purity , with careful control of reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-4-methoxycyclohexyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like or .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrocyclohexylacetic acid , while reduction of the acetic acid moiety may produce cyclohexylmethanol derivatives .
Scientific Research Applications
2-(1-Amino-4-methoxycyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: targeting specific biological pathways.
Industry: It may be used in the production of and for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Amino-4-methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group may participate in hydrophobic interactions . The acetic acid moiety can act as a proton donor , influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminocyclohexyl)acetic acid
- 2-(1-Amino-4-hydroxycyclohexyl)acetic acid
- 2-(1-Amino-4-methylcyclohexyl)acetic acid
Uniqueness
2-(1-Amino-4-methoxycyclohexyl)acetic acid is unique due to the presence of the methoxy group , which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s lipophilicity , potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(1-amino-4-methoxycyclohexyl)acetic acid |
InChI |
InChI=1S/C9H17NO3/c1-13-7-2-4-9(10,5-3-7)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
QNWAXQNFDUMBAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)(CC(=O)O)N |
Origin of Product |
United States |
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